molecular formula C14H9FN2O2 B6400706 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% CAS No. 1262006-30-3

3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95%

Cat. No. B6400706
CAS RN: 1262006-30-3
M. Wt: 256.23 g/mol
InChI Key: OMMRXNUDTQUGDX-UHFFFAOYSA-N
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Description

3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid (3-ACFBA) is a synthetic organic compound that has been used in a number of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as to create new compounds for further research. 3-ACFBA is a versatile compound, with a variety of potential uses in the laboratory.

Scientific Research Applications

3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% has a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as to create new compounds for further research. It has also been used in the synthesis of a variety of other compounds, such as 5-fluorocytosine and 5-fluorouracil. 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. Inhibition of these enzymes can lead to increased bioavailability of certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased bioavailability of certain drugs and other compounds. It has also been shown to have a mild antioxidant effect, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% for lab experiments is its high yield. It is also a relatively inexpensive compound and is relatively easy to synthesize. However, it is important to note that 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% is a relatively new compound and its effects are not fully understood. Therefore, caution should be exercised when using it in experiments.

Future Directions

Given its potential applications, there are a number of potential future directions for 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of new compounds with similar effects. Finally, further research into its synthesis method could lead to improved yields and lower costs.

Synthesis Methods

3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% is synthesized through a two-step reaction involving the condensation of 3-cyanobenzoic acid and 2-fluorobenzaldehyde. The first step involves the condensation of the two reactants in the presence of an acid catalyst. The second step involves the reduction of the resulting product with sodium borohydride. This method produces 3-Amino-5-(3-cyano-2-fluorophenyl)benzoic acid, 95% in 95% yield.

properties

IUPAC Name

3-amino-5-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-13-8(7-16)2-1-3-12(13)9-4-10(14(18)19)6-11(17)5-9/h1-6H,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMRXNUDTQUGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689828
Record name 5-Amino-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-30-3
Record name 5-Amino-3'-cyano-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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